molecular formula C13H23ClN2O B4884969 N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride

Cat. No.: B4884969
M. Wt: 258.79 g/mol
InChI Key: KBTJISQSJNMQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride is a synthetic compound known for its unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantane core is synthesized through a series of cyclization reactions.

    Amidation Reaction: The adamantyl intermediate is reacted with methylamine to form the amide bond.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The adamantane structure allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can introduce various functional groups into the adamantane core.

Scientific Research Applications

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers due to its stable structure.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as neuroprotection or antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral and antiparkinsonian effects.

    Rimantadine: Similar to amantadine, used primarily for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Uniqueness

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride is unique due to its specific structure and potential applications. Its adamantane core provides stability, while the methylamino group may enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c1-14-8-12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13;/h9-11,14H,2-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTJISQSJNMQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.